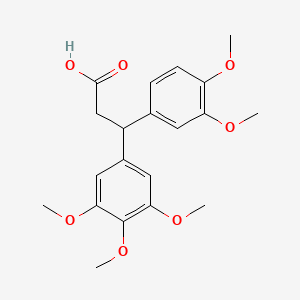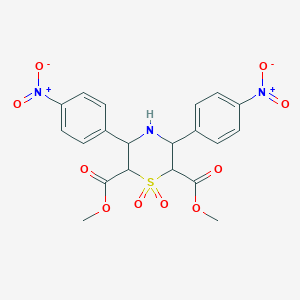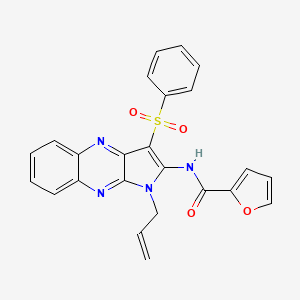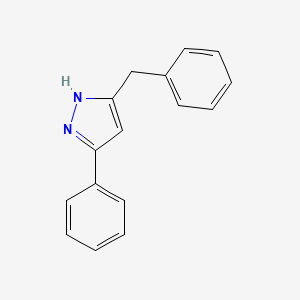![molecular formula C14H18N4S2 B11964855 5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)
5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a cyclohexyl group, a thienyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Thienyl Group: The thienyl group is attached through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
化学反応の分析
Types of Reactions
5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
科学的研究の応用
5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-CYCLOHEXYL-4-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-CYCLOHEXYL-4-{[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-CYCLOHEXYL-4-{[(E)-(2-METHYLBENZYLIDENE)AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 5-CYCLOHEXYL-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific structural features, such as the presence of the 5-methyl-2-thienyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C14H18N4S2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
3-cyclohexyl-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)/b15-9+ |
InChIキー |
IIKSNYJHBPELFK-OQLLNIDSSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
正規SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964791.png)
![isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964793.png)
![ethyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964806.png)




![DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964852.png)
![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)


